molecular formula C11H9NO2S B12118268 5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione

5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione

Cat. No.: B12118268
M. Wt: 219.26 g/mol
InChI Key: PWNAVEGPVDNSIM-TWGQIWQCSA-N
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Description

5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a benzylidene group, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione typically involves the condensation of 2-methylbenzaldehyde with thiazolidine-2,4-dione. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzylidene linkage. Commonly used catalysts include p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Functionalized thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound derivatives have shown promise as anti-inflammatory and anticancer agents. Research is ongoing to explore their efficacy and safety in clinical settings.

Industry

Industrially, this compound is used in the synthesis of dyes and pigments. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the thiazolidine ring can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorobenzylidene)-thiazolidine-2,4-dione
  • 5-(2-Methoxybenzylidene)-thiazolidine-2,4-dione
  • 5-(2-Nitrobenzylidene)-thiazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 5-(2-Methyl-benzylidene)-thiazolidine-2,4-dione exhibits unique properties due to the presence of the methyl group on the benzylidene moiety. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a distinct entity in the thiazolidinedione family.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

(5Z)-5-[(2-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6-

InChI Key

PWNAVEGPVDNSIM-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=O)S2

Origin of Product

United States

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